6-Fluoro-3-azabicyclo[3.1.1]heptane
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Overview
Description
6-Fluoro-3-azabicyclo[3.1.1]heptane is a bicyclic compound that features a fluorine atom and a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be catalyzed by various reagents, including lithium aluminum hydride (LiAlH4), which facilitates the reduction under controlled conditions . Another method involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
Industrial production of this compound can be scaled up using batch reagents. The key steps involve the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by hydrolysis to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as cobalt chloride (CoCl2) under heating conditions.
Reduction: Reduction reactions often involve the use of lithium aluminum hydride (LiAlH4) to reduce nitriles to amines.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include LiAlH4 for reduction, CoCl2 for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of nitriles yields amines, while substitution reactions can introduce different functional groups at the fluorine position .
Scientific Research Applications
6-Fluoro-3-azabicyclo[3.1.1]heptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The compound can mimic the structure of meta-substituted benzenes, allowing it to interact with biological targets in a similar manner. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
6-Fluoro-3-azabicyclo[3.1.1]heptane can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.1]heptane: Lacks the fluorine atom but shares a similar core structure.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A smaller homolog with different substitution patterns.
Bicyclo[3.1.1]heptane: A non-nitrogenous analog that can serve as a bioisostere for aromatic systems.
The uniqueness of this compound lies in its fluorine atom, which can significantly alter its physicochemical properties and biological activity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C6H10FN |
---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
6-fluoro-3-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C6H10FN/c7-6-4-1-5(6)3-8-2-4/h4-6,8H,1-3H2 |
InChI Key |
WXALXGJQVRZPLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1C2F |
Origin of Product |
United States |
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